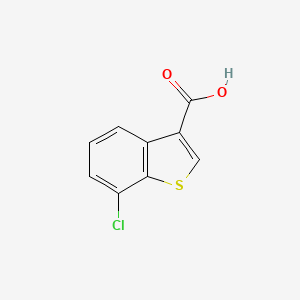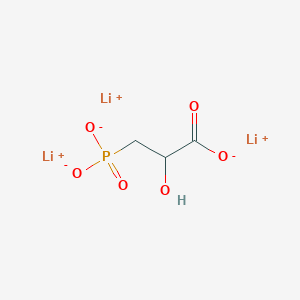![molecular formula C17H23NO5 B13513726 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid is a complex organic compound with the molecular formula C15H19NO6 It is known for its unique structural features, which include a benzoic acid moiety linked to an oxan ring substituted with a tert-butoxycarbonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid typically involves multiple steps:
Formation of the Oxan Ring: The oxan ring can be synthesized through a cyclization reaction involving appropriate diols and dihalides under basic conditions.
Introduction of the tert-Butoxycarbonylamino Group: This step involves the reaction of the oxan ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the substituted oxan ring with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The oxan ring can be reduced under specific conditions to form diols.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can undergo hydrolysis to release active amines, which can then interact with enzymes or receptors. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-[(tert-Butoxycarbonylamino)methyl]benzoic acid: Similar structure but lacks the oxan ring.
4-[(tert-Butoxycarbonylamino)oxan-4-yl]benzoic acid: Similar but with different substitution patterns.
Uniqueness
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid is unique due to the presence of both the oxan ring and the tert-butoxycarbonylamino group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H23NO5 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-17(8-10-22-11-9-17)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,18,21)(H,19,20) |
Clave InChI |
JKMKBKGEZFYHSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


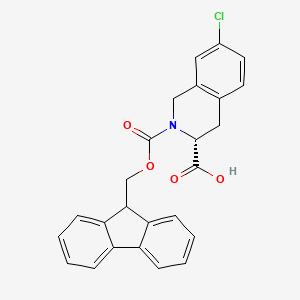
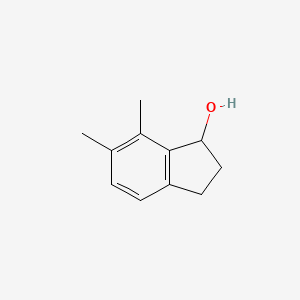

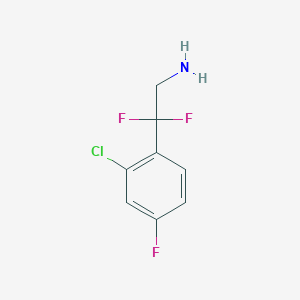
![2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)

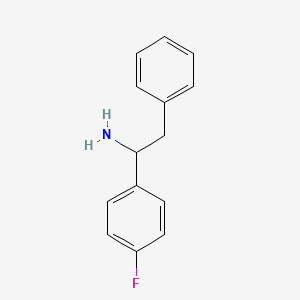
![Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)
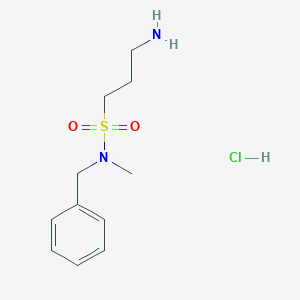
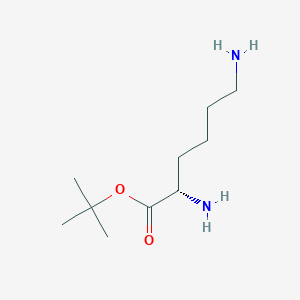
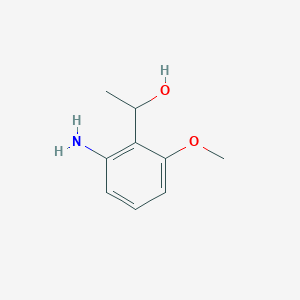
![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
